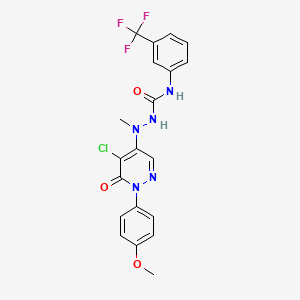
2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can include information about the compound’s stereochemistry, functional groups, and any notable structural features .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can participate in. This can include its reactivity with other compounds, the conditions required for these reactions, and the products that are formed .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the compound’s properties. This can include its melting point, boiling point, solubility in various solvents, and its chemical stability .Aplicaciones Científicas De Investigación
Synthesis and Structure
This compound is synthesized via cyclocondensation, yielding 1,3,5-trisubstituted-1H-pyrazoles. The reaction involves α, β-unsaturated aldehydes or ketones reacting with substituted phenylhydrazine, catalyzed by vitamin B1. The resulting compound has been characterized using HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy . Its structure consists of a pyrazole ring with various substituents.
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles exhibit intriguing fluorescence properties. When an electron-withdrawing group is attached to acetophenone (as in compound 5i), the compound shows color changes from orange-red to cyan in different solvents. Notably, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Medicinal Applications
Pyrazoline derivatives, including this compound, have found applications in medicine:
Industrial Applications
In the textile industry, triarylpyrazoline compounds (including related structures) serve as fluorescent whitening agents . Additionally, their applications have expanded into high-tech fields, such as laser dyes and fluorescent probes .
Cytotoxicity
While not directly related to this specific compound, other pyrazoline derivatives have shown in vitro cytotoxic efficiency. Their IC50 values range from 0.426 to 4.943 μM, indicating potential as cytotoxic agents .
Green Synthesis
The use of vitamin B1 as a green catalyst in the synthesis of these compounds highlights its favorable catalytic activity and reusability. This metal-free, acid/base-free approach contributes to sustainable chemistry .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]-methylamino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N5O3/c1-28(27-19(31)26-13-5-3-4-12(10-13)20(22,23)24)16-11-25-29(18(30)17(16)21)14-6-8-15(32-2)9-7-14/h3-11H,1-2H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQADWSQCTJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-methyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


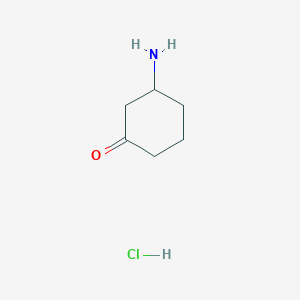
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)
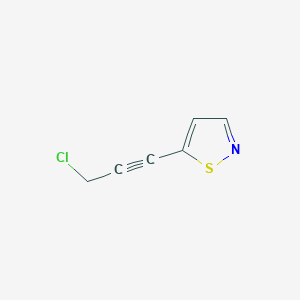
![3,6-dichloro-N-[3-(1,3-thiazol-2-ylsulfanyl)propyl]pyridine-2-carboxamide](/img/structure/B2773239.png)
![N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773240.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2773241.png)
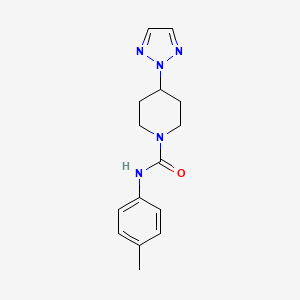
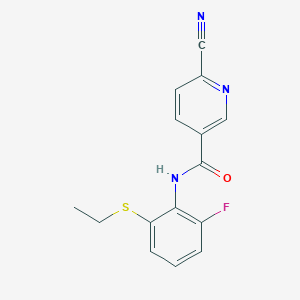
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2773247.png)
![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)

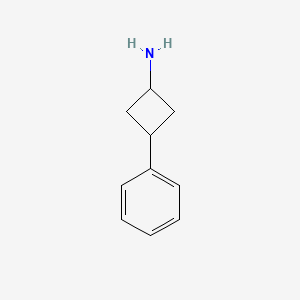
![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)